molecular formula C16H11ClF3N5O2 B5355341 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B5355341
M. Wt: 397.74 g/mol
InChI Key: RQMYZFDUQKLHJC-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of chlorodifluoromethoxy and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, or rhodium, in the presence of chiral ligands to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of ionic liquids as solvents to facilitate the reaction and improve yield . The choice of ionic liquid, reaction temperature, and concentration of reactants are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For instance, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular pathways and functions . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O2/c17-16(19,20)27-11-7-5-10(6-8-11)21-14(26)9-25-23-15(22-24-25)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMYZFDUQKLHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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